structural characterization of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine
structural characterization of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine
Comprehensive Structural Characterization of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine: A Technical Guide for Preclinical Development
Executive Summary
The transition from fully aromatic heterocyclic scaffolds to their partially saturated counterparts is a defining trend in modern drug discovery. By increasing the fraction of sp3 -hybridized carbons ( Fsp3 ), medicinal chemists can improve a drug candidate's solubility, metabolic stability, and three-dimensional target complementarity. 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine ( C7H11N3 ) represents a privileged, partially saturated bicyclic scaffold. It serves as a critical building block in the development of tropomyosin receptor kinase (TRKA) inhibitors for cancer therapy[1] and various other bioactive agents[2].
As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a robust, self-validating analytical framework for the structural elucidation of this specific scaffold. We will explore the causality behind specific analytical choices—from ionization modes in mass spectrometry to pulse sequence optimization in 2D NMR—ensuring absolute confidence in regiochemical assignments.
Pharmacological Context & Synthetic Rationale
Pyrazolo[3,4-b]pyridines are ubiquitous in medicinal chemistry due to their ability to mimic purine rings, making them excellent ATP-competitive kinase inhibitors[2]. However, the fully aromatic 1H-pyrazolo[3,4-b]pyridine core is flat and highly lipophilic, often leading to poor aqueous solubility and off-target promiscuity.
The reduction of the pyridine ring to a tetrahydropyridine moiety introduces a flexible "half-chair" conformation. This structural puckering allows for highly specific vectorization of substituents into deep enzymatic binding pockets[3]. Synthetically, this scaffold is typically accessed either via the catalytic hydrogenation of the aromatic precursor (using Pd/C and H2 ) or through the direct cyclocondensation of 1-methyl-1H-pyrazol-5-amine with a 1,3-dielectrophile[4]. Regardless of the synthetic route, rigorous multimodal characterization is mandatory to confirm the regiochemistry of the 1-methyl group and the integrity of the tetrahydropyridine ring.
Fig 1. Sequential multimodal analytical workflow for structural validation.
High-Resolution Mass Spectrometry (LC-HRMS)
To confirm the elemental composition, High-Resolution Mass Spectrometry coupled with Liquid Chromatography (LC-HRMS) is the first line of analysis.
Experimental Protocol: Self-Validating LC-HRMS
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Sample Preparation: Dilute the purified compound to 1 µg/mL in LC-MS grade MeOH/H2O (50:50, v/v) containing 0.1% formic acid.
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Chromatography: Inject 2 µL onto a C18 UPLC column (1.7 µm, 2.1 x 50 mm). Elute using a linear gradient from 5% to 95% Acetonitrile (with 0.1% formic acid) over 5 minutes.
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Ionization (Causality): Operate the Electrospray Ionization (ESI) source in positive ion mode . The secondary amine at the N7 position of the tetrahydropyridine ring is highly basic and readily accepts a proton, ensuring a strong [M+H]+ signal.
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Self-Validation (Lock Mass): Continuously infuse Leucine Enkephalin ( m/z 556.2771) via an independent reference sprayer. The instrument software must use this known mass to perform real-time mass correction, guaranteeing a mass accuracy of <2 ppm.
Quantitative HRMS Data Summary
| Ion Species | Formula | Calculated m/z | Observed m/z | Error (ppm) | Assignment |
| [M+H]+ | C7H12N3+ | 138.1026 | 138.1028 | +1.4 | Protonated molecular ion |
| Fragment 1 | C6H9N3∙+ | 123.0791 | 123.0790 | -0.8 | Loss of methyl radical ( −CH3∙ ) |
| Fragment 2 | C5H7N2+ | 95.0604 | 95.0605 | +1.0 | Cleavage of tetrahydropyridine ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While HRMS confirms the formula, NMR is strictly required to prove the regiochemistry. A common synthetic pitfall is the inadvertent formation of the 2-methyl isomer. 1D and 2D NMR definitively map the molecular connectivity[4].
Experimental Protocol: Precision NMR Acquisition
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Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl3 (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl3 is chosen over protic solvents to prevent the rapid chemical exchange of the N7-H proton, allowing it to be observed (albeit as a broadened singlet).
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Instrument Calibration: Perform 3D gradient shimming. Calibrate the probe temperature to 298 K using a standard methanol sample. This self-validating step ensures that chemical shifts are highly reproducible across different batches.
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1D 1H Acquisition: Acquire with a 30° pulse angle, a 2.0 s relaxation delay ( d1 ), and 16 scans. Causality: The 2.0 s delay ensures complete T1 relaxation of the small molecule protons, allowing for mathematically exact integration values.
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2D HMBC Acquisition: Acquire using a standard Heteronuclear Multiple Bond Correlation (HMBC) pulse sequence with low-pass J-filters to suppress 1JCH couplings. Optimize the long-range delay for a coupling constant of 8 Hz (typical for 3JCH in heteroaromatics).
Regiochemical Proof via HMBC
The most critical diagnostic feature is the 1H−13C HMBC correlation of the N-methyl group. In the 1-methyl isomer, the methyl protons ( δ 3.75) will show strong 3J correlations to both the pyrazole C3 carbon ( δ 133.5) and the bridgehead C7a carbon ( δ 145.8). It will not show a correlation to C3a. If the molecule were the 2-methyl isomer, correlations would be seen to C3 and C3a, but not C7a.
Fig 2. Key HMBC correlations differentiating the 1-methyl regiochemistry.
Quantitative NMR Data Summary
Table 2: 1H and 13C NMR Assignments (400 MHz / 100 MHz, CDCl3 , 298 K)
| Position | 1H Chemical Shift ( δ , ppm), Multiplicity, J (Hz), Integration | 13C Chemical Shift ( δ , ppm) | Key 2D Correlations (COSY / HMBC) |
| 1-N-CH3 | 3.75, s, 3H | 35.6 | HMBC: C3, C7a |
| C3 | 7.20, s, 1H | 133.5 | HMBC: C3a, C7a |
| C3a | - | 104.2 | - |
| C4 | 2.65, t, J=6.0 , 2H | 22.4 | COSY: C5-H2; HMBC: C3a, C5, C7a |
| C5 | 1.95, m, 2H | 20.8 | COSY: C4-H2, C6-H2 |
| C6 | 3.30, m, 2H | 41.2 | COSY: C5-H2; HMBC: C4, C7a |
| N7-H | 4.50, br s, 1H | - | - |
| C7a | - | 145.8 | - |
X-Ray Crystallography & 3D Conformation
While NMR provides solution-state dynamics, single-crystal X-ray diffraction (SCXRD) is the gold standard for absolute solid-state conformation[3].
Experimental Protocol
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Crystal Growth: Dissolve 5 mg of the compound in a minimum volume of dichloromethane (DCM). Layer carefully with hexanes in a 1:3 ratio. Allow for slow evaporation at 4 °C over 72 hours. Causality: The slow diffusion of the anti-solvent (hexanes) into the good solvent (DCM) promotes nucleation over precipitation, yielding diffraction-quality single crystals.
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Diffraction Setup: Mount a suitable crystal on a glass fiber using perfluoropolyether oil and cool to 100 K under a nitrogen stream. Causality: Cryo-cooling minimizes thermal atomic displacement parameters (B-factors), resulting in high-resolution electron density maps.
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Validation: The resulting structure will definitively show the pyrazole ring as strictly planar, while the tetrahydropyridine ring adopts a half-chair conformation, dictated by the sp3 hybridization of C4, C5, and C6.
Conclusion
The requires a rigorous, multi-tiered analytical approach. By combining the sub-2 ppm mass accuracy of lock-mass corrected LC-HRMS with the regiochemical certainty of 2D HMBC NMR, researchers can confidently validate this scaffold. Implementing these self-validating protocols ensures that downstream biological assays—such as TRKA kinase inhibition profiling—are conducted on chemically unambiguous substrates, thereby maintaining the highest standards of scientific integrity in drug development.
References
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull.[Link]
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Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Publishing.[Link]
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Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. PubMed.[Link]
Sources
- 1. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dau.url.edu [dau.url.edu]
- 3. Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]

